molecular formula C7H7BrN2O2 B2593699 6-Bromo-4-methoxypicolinamide CAS No. 2241400-93-9

6-Bromo-4-methoxypicolinamide

Cat. No.: B2593699
CAS No.: 2241400-93-9
M. Wt: 231.049
InChI Key: URHIUCSIADNSIA-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypicolinamide is a pyridine derivative characterized by a bromine atom at the 6-position, a methoxy group at the 4-position, and an amide functional group on the pyridine ring. The amide group enhances hydrogen-bonding capacity, influencing solubility and interaction with biological targets, while the bromine and methoxy groups contribute to electronic and steric effects .

Properties

IUPAC Name

6-bromo-4-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHIUCSIADNSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxypicolinamide typically involves the bromination of 4-methoxypicolinamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-4-methoxypicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxypicolinamide largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and bromine groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of kinase enzymes or modulation of receptor activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 6-Bromo-4-methoxypicolinamide to other pyridine derivatives are summarized below, with key differences highlighted.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Similarity Scores
Compound Name CAS Number Substituents Functional Group Similarity Score Reference
6-Bromo-4-methoxypicolinic acid 1060805-13-1 6-Br, 4-OCH₃ Carboxylic acid 0.81
6-Bromo-3-methoxypicolinic acid 1256810-26-0 6-Br, 3-OCH₃ Carboxylic acid 0.78
4-Bromo-2-methoxy-6-methylpyridine 54923-31-8 4-Br, 2-OCH₃, 6-CH₃ Pyridine 0.91
6-Bromo-5-methoxypicolinaldehyde 329217-74-5 6-Br, 5-OCH₃ Aldehyde 0.85
5-Methoxy-2-pyridinecarboxylic acid 29082-92-6 5-OCH₃ Carboxylic acid 0.80
3-Bromo-6-methoxypicolinaldehyde 269058-49-3 3-Br, 6-OCH₃ Aldehyde 0.77
Key Observations:

Substituent Position :

  • The position of bromine and methoxy groups significantly impacts similarity scores. For example, 4-Bromo-2-methoxy-6-methylpyridine (similarity 0.91) shares a bromine and methoxy group but differs in their positions (4-Br vs. 6-Br in the target compound) and includes a methyl group, enhancing steric bulk .
  • 6-Bromo-3-methoxypicolinic acid (similarity 0.78) demonstrates that shifting the methoxy group from the 4- to 3-position reduces similarity due to altered electronic effects .

Functional Group Influence: Replacing the amide group in this compound with a carboxylic acid (e.g., 6-Bromo-4-methoxypicolinic acid) lowers the similarity score (0.81 vs. 1.0 for the parent compound). The carboxylic acid group increases polarity and acidity compared to the amide .

Electronic and Steric Effects :

  • The methoxy group’s electron-donating nature stabilizes the pyridine ring, while bromine’s electron-withdrawing effect creates regions of electron deficiency. These effects are modulated by substituent positions. For instance, 5-Methoxy-2-pyridinecarboxylic acid (similarity 0.80) lacks bromine but retains methoxy-driven electronic stabilization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) LogP (Predicted)
This compound Not reported Moderate 1.8
6-Bromo-4-methoxypicolinic acid 215–217 High 0.5
4-Bromo-2-methoxy-6-methylpyridine 98–100 Low 2.3
6-Bromo-5-methoxypicolinaldehyde 120–122 Low 2.0
Key Findings:
  • The amide group in this compound confers moderate water solubility compared to the highly soluble carboxylic acid analogue (logP 0.5 vs. 1.8) .
  • 4-Bromo-2-methoxy-6-methylpyridine’s low solubility and higher logP (2.3) reflect its hydrophobic methyl group and altered substituent arrangement .

Biological Activity

6-Bromo-4-methoxypicolinamide (C7H7BrN2O2) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.05 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 6th position and a methoxy group at the 4th position of the pyridine ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : It may inhibit certain kinases or other enzymes by binding to their active sites, preventing substrate access.
  • Modulation of Receptor Activity : The compound can affect receptor functions, potentially altering signaling pathways involved in various biological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest it may have anticancer effects by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which could be beneficial in treating conditions such as arthritis.
  • Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in various cancer cell lines.
Anti-inflammatoryReduced cytokine production in vitro.
AntimicrobialInhibited growth of specific bacterial strains.

Detailed Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The study highlighted the compound's ability to modulate signaling pathways associated with cell survival and death.
  • Anti-inflammatory Mechanisms : Research indicated that this compound could decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages, suggesting its utility in inflammatory diseases .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariationObserved Activity
6-Chloro-4-methoxypicolinamideChlorine instead of BromineSimilar anticancer properties
6-Fluoro-4-methoxypicolinamideFluorine atomEnhanced binding affinity
6-Iodo-4-methoxypicolinamideIodine atomIncreased steric hindrance

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